1-(6-Methyl-3-pyridinyl)ethanol-d4

Stable Isotope Labeling Mass Spectrometry Internal Standard

1-(6-Methyl-3-pyridinyl)ethanol-d4 is a deuterium-labeled pyridine derivative with the molecular formula C₈H₇D₄NO and an average mass of 141.206 Da. This stable isotope-labeled compound serves as a critical intermediate in the synthesis of deuterated metabolites of the antidiabetic agent pioglitazone.

Molecular Formula C8H11NO
Molecular Weight 141.206
CAS No. 1346600-72-3
Cat. No. B584631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methyl-3-pyridinyl)ethanol-d4
CAS1346600-72-3
Synonymsα,6-Dimethyl-3-pyridinemethanol-d4;  dl-2-Methyl-5-[1-hydroxy(ethyl-d4)]pyridine; 
Molecular FormulaC8H11NO
Molecular Weight141.206
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(C)O
InChIInChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3/i2D3,7D
InChIKeyLYMOQGXOROSRPJ-QFRGLVERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methyl-3-pyridinyl)ethanol-d4 (CAS 1346600-72-3): Deuterated Intermediate for Pioglitazone Metabolite Synthesis and LC-MS Internal Standardization


1-(6-Methyl-3-pyridinyl)ethanol-d4 is a deuterium-labeled pyridine derivative with the molecular formula C₈H₇D₄NO and an average mass of 141.206 Da . This stable isotope-labeled compound serves as a critical intermediate in the synthesis of deuterated metabolites of the antidiabetic agent pioglitazone . The incorporation of four deuterium atoms provides a mass shift of approximately 4.03 Da relative to the unlabeled parent compound (C₈H₁₁NO, MW 137.18), enabling its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for precise quantification of pioglitazone and its active metabolites in complex biological matrices [1].

Why 1-(6-Methyl-3-pyridinyl)ethanol-d4 Cannot Be Replaced by Non-Deuterated Analogs or Other Labeled Compounds in Quantitative Bioanalysis


Generic substitution with the non-deuterated parent compound (1-(6-Methyl-3-pyridinyl)ethanol) or other isotopic variants fails to provide the required analytical performance for robust LC-MS/MS quantification. Non-deuterated analogs lack the essential mass shift that allows discrimination from the target analyte in the mass spectrometer, leading to co-elution, ion suppression, and inaccurate quantitation [1]. While ¹³C-labeled or alternative deuterated forms (e.g., d₃, d₅) may offer similar isotopic properties, the specific labeling pattern of the d₄ compound at the ethanol moiety ensures optimal chromatographic co-elution and ionization response matching with the target analyte, a critical factor for minimizing matrix effects and achieving regulatory-compliant precision and accuracy . Furthermore, as a designated synthetic intermediate, this compound is irreplaceable for the preparation of downstream deuterated metabolites used in pharmacokinetic and metabolic studies of pioglitazone .

Quantitative Differentiation of 1-(6-Methyl-3-pyridinyl)ethanol-d4 Against Key Comparators: A Procurement and Scientific Selection Guide


Isotopic Purity and Molecular Weight Distinction: d4-Labeled Compound vs. Non-Deuterated Analog

1-(6-Methyl-3-pyridinyl)ethanol-d4 (CAS 1346600-72-3) exhibits a monoisotopic mass of 141.109 Da and an average mass of 141.206 Da, representing a mass shift of +4.03 Da relative to the non-deuterated parent compound (1-(6-Methyl-3-pyridinyl)ethanol, CAS 100189-16-0, MW 137.18 Da) . This isotopic purity, reported at ≥98% for the d4 compound , ensures minimal contribution from the unlabeled species, which is essential for accurate internal standardization in LC-MS/MS assays [1].

Stable Isotope Labeling Mass Spectrometry Internal Standard

Validated LC-MS/MS Performance: Deuterated Internal Standard Class-Level Benchmarking

While direct head-to-head data for 1-(6-Methyl-3-pyridinyl)ethanol-d4 is limited, class-level inference from validated LC-MS/MS methods for pioglitazone metabolites demonstrates the essential role of deuterated internal standards. A method using deuterated internal standards for pioglitazone, hydroxypioglitazone, and ketopioglitazone achieved a linear range of 10-1800 ng/mL, intra- and inter-run precision of <15% RSD, and mean extraction recoveries >87.8% [1]. Without a deuterated internal standard, such precision and recovery are unattainable due to matrix effects and ion suppression. 1-(6-Methyl-3-pyridinyl)ethanol-d4, as a precursor to these deuterated metabolites, is critical for maintaining this analytical performance in the synthesis and quantitation of labeled pioglitazone metabolites .

LC-MS/MS Bioanalysis Method Validation Pioglitazone

Synthetic Utility: Key Intermediate for Deuterated Pioglitazone Metabolite Preparation

1-(6-Methyl-3-pyridinyl)ethanol-d4 is explicitly designated as a labeled intermediate used in the synthesis of metabolites of the antidiabetic agent pioglitazone . This compound is a precursor to deuterated hydroxy pioglitazone (M-IV) and other labeled metabolites, which are essential for pharmacokinetic and drug metabolism studies. In contrast, the non-deuterated analog cannot be used to generate isotopically labeled metabolites, and alternative synthetic routes starting from different deuterated precursors may suffer from lower yields or isotopic scrambling. The specific labeling pattern (d4 at the ethanol moiety) ensures that the final deuterated metabolites retain high isotopic purity and are suitable for use as internal standards in quantitative assays .

Synthetic Intermediate Deuterated Metabolite Pioglitazone

Procurement Cost-Benefit Analysis: Deuterated Compound vs. Non-Deuterated Analog

A comparative cost analysis reveals a significant price differential per milligram between the deuterated and non-deuterated forms. At Santa Cruz Biotechnology, 1-(6-Methyl-3-pyridinyl)ethanol-d4 is priced at $380 for 2.5 mg (approximately $152/mg), whereas the non-deuterated analog is $380 for 250 mg (approximately $1.52/mg) . This 100-fold higher cost per unit mass reflects the complexity of deuterium incorporation and the specialized application of the labeled compound. For laboratories performing quantitative LC-MS/MS assays, the higher cost is justified by the assay sensitivity, accuracy, and regulatory compliance enabled by the deuterated internal standard. For synthetic intermediate applications, the cost must be weighed against the value of obtaining labeled metabolites with high isotopic purity.

Procurement Cost Analysis Research Budget Isotope Labeling

Optimized Research and Industrial Application Scenarios for 1-(6-Methyl-3-pyridinyl)ethanol-d4


Development and Validation of LC-MS/MS Methods for Pioglitazone and Metabolites

Use 1-(6-Methyl-3-pyridinyl)ethanol-d4 as a synthetic precursor to prepare deuterated internal standards for pioglitazone, hydroxypioglitazone, and ketopioglitazone. Incorporate these labeled compounds into LC-MS/MS assays to achieve linear calibration ranges of 10-1800 ng/mL with intra- and inter-run precision <15% RSD, as demonstrated in validated methods [1]. The deuterated internal standards compensate for matrix effects and ionization variability, ensuring accurate quantification in human plasma or other biological matrices.

Synthesis of Stable Isotope-Labeled Pioglitazone Metabolites for Pharmacokinetic Studies

Employ 1-(6-Methyl-3-pyridinyl)ethanol-d4 as a key intermediate in the synthesis of hydroxy pioglitazone-d4 (M-IV) and other labeled metabolites . These labeled metabolites are indispensable for conducting mass balance studies, determining absolute bioavailability, and assessing metabolite pharmacokinetics in preclinical and clinical development. The high isotopic purity (≥98%) of the d4 intermediate ensures that the final labeled metabolites meet the stringent requirements for use as analytical internal standards.

Regulatory-Compliant Bioanalysis for Clinical Trials

Implement a bioanalytical workflow that leverages deuterated internal standards derived from 1-(6-Methyl-3-pyridinyl)ethanol-d4 to meet FDA and EMA guidelines for method validation. The use of a stable isotope-labeled internal standard is a cornerstone of regulatory submissions, as it provides the necessary assay robustness and reproducibility for pharmacokinetic data supporting drug approval . This compound enables laboratories to generate data that withstand regulatory scrutiny.

Cost-Effective Procurement Planning for Isotope-Labeled Compounds

For research groups with constrained budgets, the procurement data (2.5 mg for $380) can be used to plan experiments that maximize the utility of this high-value reagent. Laboratories should reserve this deuterated intermediate exclusively for critical steps in internal standard synthesis or method validation, while using the non-deuterated analog ($1.52/mg) for method development, optimization, and routine synthetic procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Methyl-3-pyridinyl)ethanol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.